molecular formula C16H19N3O2S B1299023 Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- CAS No. 150558-10-4

Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-

Cat. No.: B1299023
CAS No.: 150558-10-4
M. Wt: 317.4 g/mol
InChI Key: LJNHEZGUNDGDNF-UHFFFAOYSA-N
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Description

Molecular Configuration and Crystallographic Analysis

The crystal structure of piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- has been resolved through single-crystal X-ray diffraction (SC-XRD) studies. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring lattice parameters a = 24.1829(7) Å, b = 9.5485(3) Å, c = 9.7885(2) Å, and β = 92.2337(16)°. The asymmetric unit contains two independent molecules stabilized by intramolecular N–H···O hydrogen bonds between the sulfonyl oxygen and the amine group (N–H···O distance: 2.14–2.31 Å).

The piperazine ring adopts a chair conformation with puckering parameters q₂ = 0.0291 Å and q₃ = 0.5969 Å. The sulfonyl group (S=O bond length: 1.432–1.448 Å) and phenyl substituents are equatorial to the piperazine ring, minimizing steric strain. The dihedral angle between the 4-aminophenyl and phenyl groups is 86.6°, indicating a non-planar arrangement that disrupts π-conjugation.

Table 1: Selected crystallographic parameters

Parameter Value Source
Space group P2₁/c
Z (unit cell) 8
S–N bond length 1.632 Å
N–C (piperazine) 1.452–1.467 Å

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNHEZGUNDGDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357686
Record name Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150558-10-4
Record name Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Arylation of Piperazine

A key step is the selective N-arylation of piperazine with aryl halides or sulfonyl chlorides.

  • Buchwald-Hartwig Coupling : This palladium-catalyzed amination is widely used for coupling piperazine with aryl iodides or bromides. For example, reacting piperazine with p-iodophenol in the presence of a copper catalyst, cesium carbonate base, and ethanol solvent under reflux yields 1-(4-hydroxyphenyl)-4-phenylpiperazine intermediates with high purity (98%) and good yield (~83%).

  • N-Arylation with Sulfonyl Chlorides : Sulfonylation of the aminophenyl group can be achieved by reacting the corresponding amine with sulfonyl chlorides under basic conditions, often using alkali metal carbonates or hydrides as bases.

Reduction of Nitro to Amino Groups

When starting from nitro-substituted intermediates, catalytic hydrogenation is employed:

  • Using palladium on charcoal as a catalyst and sodium hypophosphite as a reducing agent in methoxyethanol-water mixtures at 70–75 °C converts nitro groups to amino groups efficiently. The reaction is monitored by TLC and typically completes within 30–45 minutes, yielding the desired amine with minimal impurities.

Optimization of Reaction Conditions

  • Bases : Alkali metal hydrides or carbonates (e.g., cesium carbonate) are preferred to facilitate N-arylation.
  • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or methoxyethanol are commonly used.
  • Temperature : Elevated temperatures (70–85 °C) improve reaction rates and yields.
  • Catalysts : Palladium or copper catalysts are employed depending on the coupling reaction.

Representative Synthetic Route Example

Step Reactants & Conditions Product Yield & Purity
1 Piperazine + p-iodophenol, CuI catalyst, Cs2CO3 base, ethanol, reflux 1 h 1-(4-hydroxyphenyl)-4-phenylpiperazine 83%, 98% purity
2 Nitration of phenyl ring (if needed) Nitro-substituted intermediate Variable
3 Catalytic hydrogenation: Pd/C, sodium hypophosphite, methoxyethanol/water, 70–75 °C Amino-substituted piperazine High conversion, monitored by TLC
4 Sulfonylation with sulfonyl chloride, base, solvent Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- Optimized for scale-up

Research Findings and Industrial Considerations

  • The N-arylation step is critical but often suffers from low yields and requires purification by extraction and salt formation, which complicates scale-up.
  • Recent patents and research have improved yields by optimizing catalyst systems and reaction conditions, such as using cesium carbonate and copper iodide in ethanol.
  • The catalytic hydrogenation step is efficient and scalable, providing a clean conversion of nitro to amino groups without over-reduction or side reactions.
  • The overall synthetic route is designed to minimize steps, reduce hazardous reagents, and improve atom economy for industrial viability.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Catalyst Pd/C, CuI Pd/C for hydrogenation, CuI for coupling
Base Cs2CO3, alkali metal hydrides Cs2CO3 preferred for N-arylation
Solvent Ethanol, methoxyethanol, DMF Polar aprotic solvents improve yield
Temperature 70–85 °C Elevated temperature enhances reaction
Reaction Time 1–3 hours Depends on step
Yield 80–85% (N-arylation), >90% (hydrogenation) Optimized for industrial scale
Purity >95% after purification High purity essential for pharma use

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-, can act as lead compounds in the development of new antibiotics. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their ability to induce apoptosis in malignant cells. This activity is attributed to the compound's ability to interact with cellular pathways involved in cell proliferation and survival .

3. Antidiabetic Effects

Recent studies have explored the antidiabetic properties of piperazine derivatives, particularly their role as α-glucosidase inhibitors. Compounds containing piperazine moieties have been shown to exhibit significant inhibitory activity against this enzyme, which is crucial for managing blood glucose levels in diabetic patients .

Agricultural Applications

1. Acaricidal Activity

In agricultural chemistry, piperazine derivatives have been synthesized and evaluated for their acaricidal activity against pests such as Tetranychus urticae (two-spotted spider mite). Various phenylpiperazine derivatives have shown promising results in controlling these pests, making them potential candidates for developing new acaricides .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study was conducted to evaluate the antimicrobial efficacy of piperazine derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, highlighting their potential for further development into therapeutic agents.

Case Study 2: Acaricidal Efficacy

Research involving the synthesis of phenylpiperazine derivatives revealed that specific compounds demonstrated high levels of acaricidal activity against both adult mites and their eggs. The structure–activity relationship analysis provided insights into how modifications to the piperazine ring could enhance efficacy against agricultural pests .

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentsEffective against various bacterial strains
Anticancer therapiesInduces apoptosis in cancer cell lines
Antidiabetic drugsSignificant α-glucosidase inhibition
Agricultural ChemistryAcaricidesEffective against Tetranychus urticae

Mechanism of Action

The mechanism of action of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and phenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound differs from analogs primarily in its sulfonyl and aromatic substituents. Key comparisons include:

Compound Substituents Key Properties
Target 1-(4-aminophenyl)sulfonyl, 4-phenyl High polarity (NH₂ and SO₂ groups); moderate lipophilicity; potential for receptor binding .
1-(4-Methylphenyl)sulfonyl analog (CAS: 524041-68-7) 1-(4-methylphenyl)sulfonyl, 4-[4-nitro-3-(4-phenylpiperazinyl)phenyl] Enhanced electron-withdrawing effects (NO₂); increased steric bulk; likely reduced solubility .
1-(3-Chlorophenyl)piperazine 1-(3-chlorophenyl) Lower polarity; halogen enhances lipophilicity and CNS penetration .
1-(4-Hydroxyphenyl)-4-(4-aminophenyl) 1-(4-hydroxyphenyl), 4-(4-aminophenyl) Higher hydrogen-bonding capacity; pH-sensitive solubility (pKa ~3.73 and 7.98) .

Key Insights :

  • The sulfonyl group in the target compound improves stability and hydrogen-bond acceptor capacity compared to halogenated or methylated analogs.
  • The 4-aminophenyl group enhances interactions with biomolecular targets (e.g., DNA topoisomerases) relative to methoxy or nitro substituents .
Anticancer and Antimicrobial Activity
  • Target Compound: Potential anticancer activity via interaction with DNA topoisomerase II, as seen in sulfonylpiperazine derivatives .
  • 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit cytotoxicity against liver (IC₅₀: 2.1–8.7 µM) and breast cancer cell lines via inhibition of tubulin polymerization .
  • Acylsulfonylpiperazines (4a–4x) : Moderate antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli; bulky substituents reduce potency .

Mechanistic Divergence: The target’s 4-aminophenyl group may facilitate salt-bridge interactions with Mg²⁺ in enzymes, enhancing inhibitory effects compared to non-aminophenyl analogs .

Receptor Binding and Selectivity
  • Dopamine D₂ Receptor : Methoxyphenylpiperazines (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show high affinity (Kᵢ: 12 nM) via orthosteric binding .
  • 5-HT Receptors : 1-(m-Trifluoromethylphenyl)piperazine is 65-fold selective for 5-HT₁B over 5-HT₁A receptors, whereas the target’s sulfonyl group may favor 5-HT₂A interactions .

Key Difference : The target’s sulfonamide moiety likely reduces CNS penetration compared to lipophilic halogenated analogs, limiting neurological applications .

Biological Activity

Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- (commonly referred to as compound 1 ) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C16_{16}H19_{19}N3_3O2_2S
Molecular Weight : 317.41 g/mol
Structure : The compound features a piperazine ring, which is known for enhancing the pharmacological properties of many drugs.

The biological activity of compound 1 can be attributed to several mechanisms:

  • Anticancer Activity :
    • Compound 1 has shown significant inhibitory effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in prostate cancer cells by disrupting the cell cycle and promoting DNA damage .
    • In vitro studies demonstrated that it could inhibit telomerase activity, an essential enzyme for cancer cell immortality, by downregulating dyskerin expression .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity, making it a candidate for further development in treating infections. Its structural modifications have been linked to enhanced antibacterial efficacy against a range of pathogens.

Efficacy Against Cancer Cell Lines

A comprehensive study evaluated the effectiveness of compound 1 against various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
PC3 (Prostate)2.50Induces apoptosis and cell cycle arrest
HeLa (Cervical)1.02Telomerase inhibition
SGC-7901 (Gastric)1.33DNA damage induction
HepG2 (Liver)4.12Antiproliferative effects

These findings indicate that compound 1 is particularly potent against prostate and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives, including compound 1:

  • A study published in Pharmaceutical Research outlined how modifications to the piperazine structure can lead to improved anticancer properties. Specifically, changes at the para position of the phenyl ring significantly influenced the anticancer efficacy .
  • Another investigation focused on the synthesis of novel piperazine derivatives that demonstrated enhanced selectivity towards cancer cells over normal cells, indicating a promising therapeutic window for future drug development .

Potential Applications

Given its biological activities, compound 1 may serve as a lead compound in drug development for:

  • Anticancer therapies : Targeting specific pathways involved in tumor growth and survival.
  • Antimicrobial treatments : Addressing infections caused by resistant bacterial strains.

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